4-Hydroxybenzoic acid-13C6

Stable Isotope Labeled Internal Standards LC-MS/MS Quantification Deuterium Isotope Effects

4-Hydroxybenzoic acid-13C6 (U-Ring-13C6, +6 Da mass shift; MW 144.08) is the definitive internal standard for accurate LC-MS/MS quantification of pHBA—the primary paraben metabolite in toxicology, biomonitoring, and environmental analysis. Unlike deuterated analogs that exhibit chromatographic retention time shifts and H/D exchange at exchangeable positions, 13C6 labeling preserves physicochemical properties identical to the native analyte, ensuring co-elution and equivalent ionization for uncompromised matrix effect correction. Validated in GLP-compliant methods with accuracy within ±5.7% and inter-run precision below 5.3%, meeting FDA and EMA bioanalytical guidelines. Supplied at ≥98% chemical purity, ≥99% isotopic enrichment. Select 13C6-pHBA for reliable, regulatory-grade quantification free from systematic bias.

Molecular Formula C7H6O3
Molecular Weight 144.077 g/mol
CAS No. 287399-29-5
Cat. No. B591996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzoic acid-13C6
CAS287399-29-5
Synonymsp-Salicylic Acid-13C6;  4-Carboxyphenol-13C6;  Paraben-acid-13C6;  p-Carboxyphenol-13C6;  p-Hydroxybenzoic Acid-13C6;  NSC 4961-13C6;  USP Salicylic Acid Related Compound A-13C6
Molecular FormulaC7H6O3
Molecular Weight144.077 g/mol
Structural Identifiers
InChIInChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyFJKROLUGYXJWQN-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzoic acid-13C6 (CAS 287399-29-5): Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


4-Hydroxybenzoic acid-13C6 (CAS 287399-29-5) is a stable isotope-labeled compound featuring six 13C atoms fully incorporated into the benzene ring (U-Ring-13C6), producing a molecular weight of 144.08 g/mol with a +6 Da mass shift relative to the unlabeled 4-hydroxybenzoic acid (138.12 g/mol) [1]. The compound is supplied with minimum chemical purity of 98% and minimum isotopic enrichment of 99% 13C, with a reported stability of ≥1 year under recommended storage conditions [2]. It functions as an internal standard (IS) for the accurate quantification of 4-hydroxybenzoic acid (pHBA), the primary metabolite of parabens and a key biomarker in toxicology, environmental monitoring, and metabolomics studies [3].

4-Hydroxybenzoic acid-13C6: Why Unlabeled Standards and Deuterated Analogs Cannot Be Substituted


Generic substitution of 4-Hydroxybenzoic acid-13C6 with unlabeled pHBA or alternative isotope-labeled analogs introduces quantifiable analytical error and regulatory non-compliance risks. Unlabeled pHBA cannot serve as an internal standard in LC-MS/MS workflows because it co-elutes with and is indistinguishable from endogenous analyte, providing no compensation for matrix effects or instrument variability [1]. Deuterium-labeled (2H/D) analogs, while mass-differentiated, exhibit deuterium isotope effects that cause chromatographic retention time shifts—typically eluting earlier than the native analyte—thereby failing to co-elute and adequately correct for ion suppression or enhancement in complex biological matrices [2]. Furthermore, deuterium labels at exchangeable positions (e.g., hydroxyl protons) are subject to hydrogen-deuterium exchange during sample preparation, resulting in variable isotopic purity and compromised quantification accuracy [3]. In contrast, 13C6 labeling preserves physicochemical properties nearly identical to the native compound, ensuring co-elution and equivalent ionization behavior [4].

4-Hydroxybenzoic acid-13C6 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


13C6-Labeled vs. Deuterium-Labeled Internal Standards: Quantitative Bias Comparison in LC-ESI-MS/MS

A systematic comparative study of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-IS) for LC-ESI-MS/MS quantification of urinary biomarkers demonstrated that the deuterated IS 2MHA-[2H7] generated concentrations on average 59.2% lower than those generated with 2MHA-[13C6] [1]. Spike accuracy assessment revealed that 2MHA-[2H7] produced a negatively biased urinary result of −38.4% relative to the known spike concentration, whereas 2MHA-[13C6] exhibited no significant bias [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and its 13C6-labeled IS was equivalent, while the deuterated IS experienced differential ion suppression, explaining the quantitative bias [1].

Stable Isotope Labeled Internal Standards LC-MS/MS Quantification Deuterium Isotope Effects Matrix Effect Compensation

13C6 Ring-Labeled pHBA: Validated LC-MS/MS Performance in Rat Plasma Bioanalysis

In a validated LC-MS/MS method for the simultaneous quantification of propylparaben and its metabolite pHBA in rat plasma under GLP regulations, 13C6-pHBA (4-hydroxybenzoic acid-(ring-13C6)) was employed as the internal standard [1]. The assay achieved an analytical range of 50.0-5000 ng/mL for pHBA with an LLOQ of 50.0 ng/mL from 25 μL plasma [1]. Inter-run precision (CV) for quality control samples was less than 5.3% across all analytes, and overall accuracy was within ±5.7% of nominal values [1]. The method successfully overcame challenges including high endogenous pHBA background in blank rat plasma, which was corrected via the 13C6-pHBA internal standard [1].

Bioanalytical Method Validation Toxicokinetics Paraben Metabolism GLP Compliance

13C6 vs. Deuterium-Labeled IS: Chromatographic Co-Elution and Retention Time Identity

13C6-labeled internal standards exhibit chromatographic properties identical to their unlabeled counterparts, co-eluting at the same retention time from reversed-phase HPLC columns [1]. In contrast, deuterium-labeled standards frequently exhibit retention time shifts—eluting earlier than the native analyte—due to the stronger C-2H bond relative to C-1H, which alters hydrophobicity and interaction with the stationary phase [2]. This chromatographic shift diminishes the deuterated IS's capability to compensate for matrix effects, as the IS and analyte experience different mobile phase compositions and co-eluting matrix components during ionization [2].

Chromatographic Retention Time Isotope Effects Internal Standard Selection LC-MS Method Development

13C6 Label Integrity: Non-Exchangeable Isotope Label vs. Deuterium Exchange Liability

13C labels incorporated into the carbon skeleton of the benzene ring are non-exchangeable under all sample preparation conditions, including acidic, basic, and protic environments [1]. In contrast, deuterium labels positioned at exchangeable sites (e.g., hydroxyl or carboxyl protons, or positions adjacent to electron-withdrawing groups) undergo hydrogen-deuterium exchange with the solvent matrix, altering the effective isotopic enrichment and mass distribution during sample processing [2]. A 1986 study by Cohen et al. on [13C6]indole-3-acetic acid explicitly identified 'nonexchangeability of the isotope label' as a key advantage of 13C6 labeling over deuterated compounds [3].

Isotope Exchange Sample Preparation Stability Method Robustness pH-Dependent Stability

Minimum Isotopic Enrichment Specification: 99% 13C Purity Threshold

4-Hydroxybenzoic acid-13C6 (CAS 287399-29-5) is supplied with a minimum isotopic enrichment specification of 99% 13C (99 atom% 13C) and minimum chemical purity of 98.00% as documented in product certificates of analysis [1][2]. This high isotopic enrichment minimizes the contribution of the unlabeled isotopologue (M+0) to the internal standard signal, which would otherwise introduce positive bias in quantification via cross-contribution to the analyte channel. The stability of this material is specified as ≥1 year under recommended storage conditions, enabling long-term method continuity [2].

Isotopic Enrichment Certificate of Analysis Quality Specification Procurement Criteria

Endogenous Background Correction: Overcoming High Blank Matrix pHBA Levels

In the validated rat plasma bioanalytical method, blank rat plasma contained high endogenous levels of pHBA and its sulfate conjugate, presenting a fundamental quantification challenge [1]. The use of 13C6-pHBA as the internal standard enabled correction for this endogenous background and achieved an LLOQ of 50.0 ng/mL for pHBA (from 25 μL plasma) and 200 ng/mL for its sulfate conjugate (from 10 μL plasma) [1]. Without an isotopically matched internal standard, the endogenous analyte would be indistinguishable from spiked or dosed analyte, preventing accurate determination of pharmacokinetic parameters.

Endogenous Interference Matrix Background LLOQ Achievement Biological Sample Quantification

4-Hydroxybenzoic acid-13C6: Primary Research and Industrial Application Scenarios Based on Evidence


GLP-Compliant Toxicokinetic Studies of Paraben Exposure

In regulatory toxicology studies requiring GLP compliance, 4-Hydroxybenzoic acid-13C6 serves as the internal standard for quantifying pHBA—the primary metabolite of parabens—in plasma, urine, and tissue homogenates. The validated LC-MS/MS method using 13C6-pHBA achieved overall accuracy within ±5.7% of nominal values and inter-run precision (CV) below 5.3%, meeting FDA and EMA bioanalytical method validation guidelines [1]. This application is directly evidenced by its use in a Bristol-Myers Squibb juvenile rat toxicology study investigating propylparaben exposure from postnatal days 4 through 90 [1].

Human Biomonitoring and Epidemiological Studies of Endocrine Disruptor Exposure

For population-scale human biomonitoring studies quantifying urinary pHBA as a biomarker of paraben exposure, 4-Hydroxybenzoic acid-13C6 enables accurate measurement in the presence of highly variable endogenous background levels. The class-level evidence demonstrating that 13C6-labeled ISs avoid the −38.4% quantitative bias observed with deuterated ISs [2] is critical for epidemiological studies where systematic analytical bias could obscure true exposure-response relationships. The non-exchangeable 13C6 label maintains integrity throughout urine sample collection, storage, and processing, ensuring reproducible quantification across large sample cohorts [3].

Environmental Fate and Food Contamination Studies of Paraben Degradation Products

In environmental monitoring of parabens and their degradation product pHBA in water, soil, and food matrices (including fish and bivalve samples), 4-Hydroxybenzoic acid-13C6 provides matrix-matched internal standardization for trace-level quantification [4]. The identical chromatographic retention time of 13C6-pHBA and native pHBA ensures accurate compensation for matrix effects that vary substantially across environmental sample types (e.g., seawater vs. freshwater vs. fish tissue extracts), a capability that deuterated analogs with retention time shifts cannot reliably provide [3].

Clinical Mass Spectrometry Method Development Requiring Rigorous Matrix Effect Compensation

For clinical laboratories developing LC-MS/MS assays for therapeutic drug monitoring or metabolomics panels that include pHBA or structurally related analytes, 4-Hydroxybenzoic acid-13C6 offers superior matrix effect compensation compared to deuterated alternatives. The systematic evidence that 13C6-labeled ISs experience equivalent ion suppression to the target analyte, while deuterated ISs experience differential ion suppression [3], supports the selection of 13C6-pHBA for methods where robust, reproducible quantification across diverse patient matrices is required for clinical decision-making.

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